molecular formula C9H9F4N B13522738 (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B13522738
M. Wt: 207.17 g/mol
InChI Key: DPNRVWDJFMNADR-YFKPBYRVSA-N
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Description

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine is a chiral amine featuring a fluorinated aromatic ring with a trifluoromethyl (-CF₃) group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. The (1S) stereochemistry indicates the spatial arrangement of the ethylamine side chain, which influences its interactions in biological systems and synthetic applications. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where fluorinated aromatic amines are often explored for their metabolic stability and receptor-binding properties.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

DPNRVWDJFMNADR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

Reaction Scheme:

Halo-benzotrifluoride (meta isomer predominant) + Mg → Grignard reagent
Grignard reagent + ketene → Trifluoromethylated ketone
Ketone + hydroxylamine salt → Oxime
Oxime reduction → (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine

Process Details:

Step Reagents & Conditions Notes References
1 Halo-benzotrifluoride + Mg in dry ether Catalyzed by iodine or ethylene dibromide ,
2 Reaction with ketene (e.g., generated from acetic acid derivatives) Catalyzed by transition metal complexes (e.g., Fe, Ir)
3 Hydroxylamine salt (hydrochloride or sulfate) + base (NaOH) Reaction at 40-45°C, monitored via GLC
4 Reduction of oxime to amine Using sodium triacetoxyborohydride or sodium cyanoborohydride Achieves high purity and stereoselectivity ,

Advantages:

  • Modular approach allowing for high purity products
  • Well-suited for industrial scale
  • Compatible with various fluorinated aromatic substrates

Asymmetric Synthesis Using Chiral Catalysts

Recent advancements in asymmetric catalysis have enabled the direct synthesis of the (1S) enantiomer with high enantiomeric excess. This involves:

Example:
Hydrogenation of a precursor aromatic nitrile or ketone using chiral Rh or Ru catalysts under mild conditions yields the desired stereochemistry.

Key Data:

Catalyst Substrate Enantiomeric Excess References
Chiral Rh complexes Aromatic ketones >99% ee
Chiral Ru complexes Nitriles >98% ee

Purification and Final Product Isolation

Post-synthesis, the crude product undergoes purification steps such as:

  • Crystallization from saturated hydrocarbons (cyclopentane, cyclohexane)
  • Chromatographic separation if necessary
  • Enantiomeric purity verification via chiral HPLC

Data Table:

Purification Method Typical Yield Purity References
Crystallization 80-85% >99% purity ,
Chiral chromatography >99% ee High stereochemical purity

Summary of Key Data and Process Parameters

Parameter Details Source
Isomeric ratio of halo benzotrifluoride Meta: Para: Ortho ≈ 96:3:1
Reaction temperature 0-45°C depending on step ,,
Purity of final product >99% ,,
Enantiomeric excess >99% ee achievable ,

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine with three closely related fluorinated ethylamine derivatives (Table 1). Key differences in substitution patterns, physicochemical properties, and predicted behaviors are highlighted.

Table 1: Comparative Data for Fluorinated Ethylamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa (Predicted)
This compound (Target) C₉H₁₀F₄N 208.1 (calculated) ~8.5 (estimated)
(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine C₁₀H₁₂F₃N 203.2 1.117 194.8 9.26
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine C₈H₇F₄N 209.1 ~8.8 (estimated)
(S)-1-(Pyridin-3-yl)ethylamine C₇H₁₀N₂ 122.2 ~10.1

Structural and Electronic Effects

  • Substitution Patterns: The target compound has a 2-fluoro-3-trifluoromethylphenyl group, creating strong electron-withdrawing effects that reduce the basicity of the amine (lower pKa) compared to non-fluorinated analogs. The N-methyl derivative (CAS 1212332-00-7) introduces a methyl group on the amine, increasing steric bulk and slightly raising pKa due to reduced solvation effects. The 4-fluorophenyl analog (CAS 929804-89-7) lacks the trifluoromethyl group but retains fluorine at the para position, resulting in weaker electron withdrawal and marginally higher basicity. (S)-1-(Pyridin-3-yl)ethylamine replaces the fluorinated phenyl group with a pyridine ring, significantly increasing basicity (pKa ~10.1) due to the aromatic nitrogen’s electron-donating resonance effects.
  • Stereochemical Influence :
    The (1S) configuration in all listed compounds ensures enantioselective interactions, which are critical in drug design. For example, the N-methyl derivative’s stereochemistry may affect its binding to chiral receptors or enzymes .

Physicochemical Properties

  • Density and Boiling Points: The N-methyl derivative has a predicted density of 1.117 g/cm³ and boiling point of 194.8°C, reflecting increased molecular weight and polarity compared to non-methylated analogs. The target compound’s density and boiling point are expected to be similar but slightly higher due to additional fluorine atoms.
  • Acid-Base Behavior : The target compound’s pKa is estimated to be ~8.5, lower than the N-methyl derivative (pKa 9.26) due to stronger electron withdrawal from the 2-fluoro-3-trifluoromethylphenyl group.

Biological Activity

The compound (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine is a fluorinated aromatic amine characterized by a chiral center adjacent to the amino group. This structural feature, combined with the presence of fluorinated groups, significantly influences its biological activity and pharmacological properties. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C9H10F4NC_9H_{10}F_4N, with a molecular weight of approximately 201.18 g/mol. The compound features:

  • Fluorine Substituents : A fluoro group and a trifluoromethyl group on the phenyl ring.
  • Chiral Center : The presence of a chiral carbon atom enhances its specificity in biological interactions.

Table 1: Structural Features Comparison

Compound NameStructural FeaturesUnique Aspects
This compoundFluorinated aromatic amineChiral center; enhanced lipophilicity
2-FluoroanilineFluoro-substituted anilineSimple structure, less lipophilic
3-TrifluoromethylbenzylamineTrifluoromethyl group on benzylMore hydrophobic, different binding profile
4-Amino-3-fluorobenzotrifluorideAmino group on fluorinated benzeneDifferent bioactivity due to substitution position

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Some fluorinated amines have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies involving related compounds indicate potential for inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase .
  • Neurotransmitter Modulation : The structural attributes of this compound suggest it may interact with neurotransmitter systems, possibly acting as an agonist or antagonist at certain receptors.

Q & A

Basic: What are the key considerations in synthesizing (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine?

Answer:
Synthesis requires precise control of reaction parameters:

  • Temperature and pH : Optimal yields are achieved at 50–80°C under mildly acidic or neutral conditions to prevent decomposition of the trifluoromethyl group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity and stabilize intermediates .
  • Purification : Chromatography (e.g., flash column chromatography with silica gel) or recrystallization is critical for isolating the enantiomerically pure compound .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:
Enantioselective methods include:

  • Chiral catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the ethylamine moiety .
  • Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives followed by selective crystallization .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms >99% enantiomeric excess .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (δ -60 to -70 ppm for CF3_3; δ -110 ppm for aromatic F) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C9_9H10_{10}F4_4N, exact mass 223.07) .
  • X-ray crystallography : Resolves stereochemical ambiguity in the ethylamine chain .

Advanced: How to resolve contradictions in reported synthetic yields for fluorinated analogs?

Answer:

  • Comparative analysis : Replicate methods under identical conditions (solvent, catalyst loading, temperature) to isolate variables .
  • By-product profiling : Use LC-MS to identify side products (e.g., dehalogenation or trifluoromethyl group hydrolysis) that reduce yields .
  • Reaction monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation and optimizes reaction time .

Basic: What are the primary biological targets of this compound?

Answer:

  • Enzyme inhibition : The trifluoromethyl group enhances binding to cytochrome P450 enzymes (e.g., CYP2D6) via hydrophobic interactions .
  • Receptor modulation : Fluorine’s electron-withdrawing effects stabilize interactions with G-protein-coupled receptors (GPCRs) in neurological studies .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace fluorine with chlorine or vary trifluoromethyl position) and compare bioactivity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity changes with structural modifications .
  • In vitro assays : Test inhibitory potency against target enzymes (e.g., IC50_{50} values via fluorogenic substrates) .

Basic: What are the stability and storage recommendations?

Answer:

  • Degradation risks : Hydrolysis of the ethylamine group occurs under strong acidic/basic conditions; store at pH 6–8 .
  • Temperature : Store at -20°C under inert gas (argon) to prevent oxidation .
  • Light sensitivity : Amber vials prevent photodegradation of the aromatic fluorine group .

Advanced: How to address discrepancies in reported spectroscopic data?

Answer:

  • Standardized protocols : Use deuterated solvents (e.g., CDCl3_3) and internal standards (e.g., TMS) for NMR consistency .
  • Spectral simulation : Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values (e.g., Gaussian 16) to validate assignments .
  • Collaborative verification : Cross-check data with independent labs using identical instrumentation .

Basic: What safety precautions are essential during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks from amine vapors .
  • Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced: How to evaluate environmental impact in disposal protocols?

Answer:

  • Ecotoxicology assays : Test acute toxicity (e.g., Daphnia magna LC50_{50}) and biodegradability (OECD 301D) .
  • Waste treatment : Incinerate at >1000°C with scrubbers to prevent fluorinated by-product release .

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